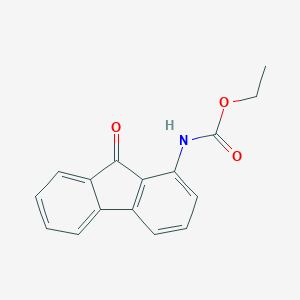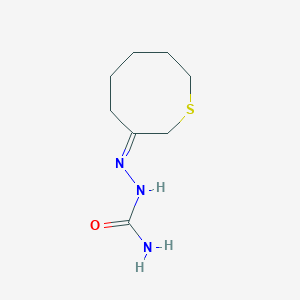
3-Thiocanone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiocanone semicarbazone is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its various properties and has shown promising results in several areas of research.
Mécanisme D'action
The mechanism of action of 3-Thiocanone semicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS). ROS are known to play a role in the development of various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Thiocanone semicarbazone in lab experiments is its low toxicity. It has been shown to have minimal toxicity in cell cultures and animal models. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative disorders.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it challenging to determine the optimal dosage and administration route.
Orientations Futures
There are several future directions for research on 3-Thiocanone semicarbazone. One area of research is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of research is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Méthodes De Synthèse
The synthesis of 3-Thiocanone semicarbazone involves the reaction of 3-thiocanone with semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol and is refluxed for several hours. The product is then filtered and recrystallized to obtain pure this compound.
Applications De Recherche Scientifique
3-Thiocanone semicarbazone has been studied extensively for its potential as a therapeutic agent. It has been shown to have antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential as an antioxidant and anti-inflammatory agent.
Propriétés
Formule moléculaire |
C8H15N3OS |
|---|---|
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
[(Z)-thiocan-3-ylideneamino]urea |
InChI |
InChI=1S/C8H15N3OS/c9-8(12)11-10-7-4-2-1-3-5-13-6-7/h1-6H2,(H3,9,11,12)/b10-7- |
Clé InChI |
DCDCQGVZOFVVHW-YFHOEESVSA-N |
SMILES isomérique |
C1CC/C(=N/NC(=O)N)/CSCC1 |
SMILES |
C1CCC(=NNC(=O)N)CSCC1 |
SMILES canonique |
C1CCC(=NNC(=O)N)CSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


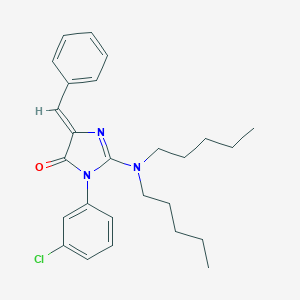


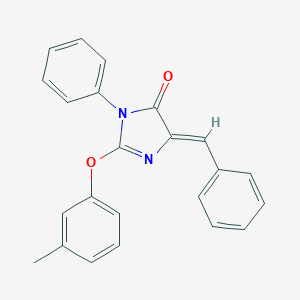
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
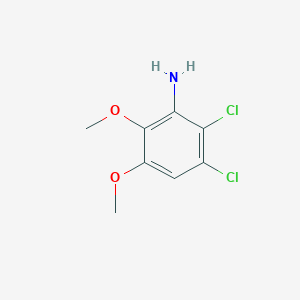
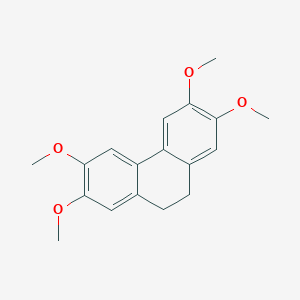
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
